Bicyclo[4.3.1]deca-2,4-dien-10-one
Description
Bicyclo[4.3.1]deca-2,4-dien-10-one is a bicyclic ketone characterized by a fused seven- and four-membered ring system. Its structure includes conjugated dienes (positions 2,4) and a ketone group at position 10. This compound has garnered attention due to its role as a synthetic intermediate in natural product synthesis, such as hydroazulenic sesquiterpenes (e.g., velleral) and fungal metabolites like CP-225,917 and CP-263,114 . The bicyclo[4.3.1]decan-10-one skeleton is also central to welwitindolinone alkaloids, which exhibit complex biological activities .
Synthetic routes often involve cycloalkylation of cyclohexanone enolates with 1,4-dichlorides, though challenges arise due to competing alkylation pathways that yield spiro byproducts . Structural confirmation relies on NMR, IR, and mass spectrometry, as detailed in studies of related bicyclic systems .
Properties
CAS No. |
112038-97-8 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
bicyclo[4.3.1]deca-2,4-dien-10-one |
InChI |
InChI=1S/C10H12O/c11-10-8-4-1-2-5-9(10)7-3-6-8/h1-2,4-5,8-9H,3,6-7H2 |
InChI Key |
HKCOGBOEXSNJLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC=CC(C1)C2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Bicyclo[5.2.1]deca-2,6-dione
- Structure : Features a bicyclo[5.2.1]decane backbone with two ketone groups at positions 2 and 4.
- Synthesis : Produced via oxidation of tricyclo[5.2.1.0²,⁶]decane using chromic anhydride. Optimal yields (65%) are achieved at 15–20°C with excess oxidant (Table 1) .
- Reactivity : Unlike bicyclo[4.3.1]deca-2,4-dien-10-one, this compound lacks conjugated dienes, reducing its utility in Diels-Alder reactions. Its rigidity makes it a model for conformational studies .
Bicyclo[4.2.2]deca-tetraenes
- Structure : Contains a bicyclo[4.2.2]decane system with four conjugated double bonds.
- Synthesis : Prepared via palladium-catalyzed carbonylative coupling, achieving yields of 70–85% .
- Properties: The strained tetraene system exhibits unique thermal stability and serves as a precursor for carbon nanotube synthesis, unlike the less strained bicyclo[4.3.1] system .
CP-225,917 and CP-263,114 (Fungal Metabolites)
- Structure : Incorporate a bicyclo[4.3.1]deca-1,6-dien-10-one core fused with a γ-lactol and maleic anhydride.
- Bioactivity : These compounds inhibit Ras farnesylation, a mechanism absent in simpler bicyclo[4.3.1] analogs. Their bioactivity stems from the maleic anhydride moiety, which enhances electrophilicity .
Bicyclo[2.2.2]octane Derivatives
- Structure : Smaller bicyclic system with three fused six-membered rings.
- Applications : Found in pyrolysis products (e.g., biofuels) due to thermal stability, contrasting with the reactive dienes in this compound .
Structural and Functional Divergences
- Ring Strain : Bicyclo[4.3.1] systems exhibit moderate strain compared to highly strained bicyclo[4.2.2] derivatives, influencing their reactivity in cycloadditions .
- Substituent Effects : The presence of conjugated dienes in this compound enables participation in electrophilic additions, whereas ketone-rich analogs (e.g., bicyclo[5.2.1]deca-2,6-dione) favor reduction or nucleophilic attack .
- Biological Relevance : Fungal metabolites (e.g., CP-225,917) demonstrate that functionalization (e.g., lactol, anhydride groups) is critical for bioactivity, a feature absent in simpler bicyclo[4.3.1] derivatives .
Preparation Methods
Oxidative Ring Formation from Phenolic Precursors
A validated approach for synthesizing bicyclic enones involves hypervalent iodine(III)-mediated oxidation of phenolic substrates. In analogous systems, phenols undergo iodobenzene diacetate (IBD)-induced dearomatization to form spirocyclic intermediates, which are subsequently functionalized via epoxidation and thiolysis. For this compound, this method could involve:
- Dearomatization : Treatment of a substituted phenol with IBD to generate a spiroepoxide.
- Epoxide Thiolysis : Ring-opening with thiophenol under basic conditions (e.g., K₂CO₃ in CH₂Cl₂), achieving yields up to 84% in related systems.
- Intramolecular Aldol Cyclization : Base-mediated closure to form the bicyclic skeleton, with microwave irradiation enhancing reaction efficiency (57–88% yields).
Mechanistic Validation : In situ NMR studies of similar systems confirm the intermediacy of lactols and their conversion to α,β-unsaturated ketones via base-induced elimination. For the target compound, stereochemical control during aldol cyclization remains a critical challenge, necessitating precise optimization of solvent polarity and temperature.
Acid-Catalyzed Cyclization of Hydroxyalkenoic Acids
Reformatsky Reaction-Derived Intermediates
Patent literature describes a solvent-free, catalyst-independent route to bicyclo[3.2.0]heptenones via cyclization of 3-hydroxy-6-alkenoic acids. Adapting this method for this compound would require:
- Reformatsky Reaction : Coupling an α,β-unsaturated aldehyde (e.g., pent-2-enal) with ethyl bromoacetate in the presence of zinc, yielding β-hydroxy esters.
- Saponification and Cyclization : Hydrolysis of the ester to the free acid, followed by treatment with acetic anhydride and sodium acetate at 115–125°C to induce cyclodehydration.
Key Advantages :
- Operational Simplicity : No inert solvents or catalysts required.
- Scalability : Molar ratios of acid/anhydride/acetate (1:9:2) enable gram-scale production.
Table 1. Solvent Effects on Cyclization Efficiency (Analogous System)
| Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| CH₂Cl₂ | 25 | 84 | 5 |
| Diethyl ether | 25 | 80 | 24 |
| THF | 25 | 72 | 12 |
Aldol-Based Bicyclization Routes
Intramolecular Aldol Condensation
The intramolecular aldol reaction is a cornerstone for constructing medium-sized bicyclic systems. For this compound, a diketone precursor could undergo selective enolization and cyclization:
- Precursor Synthesis : Michael addition of a cyclic enone to a propargyl electrophile, installing the requisite double bonds.
- Base-Mediated Cyclization : Treatment with NaH or Cs₂CO₃ to promote enolate formation and aldol closure, analogous to methods yielding bicyclo[3.3.1]nonenones.
Challenges :
- Competing intermolecular aldol pathways may necessitate high-dilution conditions.
- The additional double bond in the target compound could predispose the system to undesired [4+2] cycloadditions.
Mechanistic and Optimization Insights
Solvent and Base Selection
In bicyclo[3.3.1]nonenone synthesis, solvent polarity profoundly impacts yield and reaction rate. Polar aprotic solvents (e.g., DMSO) stabilize transition states during aldol cyclization, while nonpolar solvents (e.g., CH₂Cl₂) favor kinetic control. For the target compound, screening solvents with varying dielectric constants (ε) will be essential to balance reactivity and selectivity.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes in analogous systems, achieving yields comparable to conventional heating. Applying this technique to this compound synthesis could mitigate thermal degradation risks associated with prolonged heating.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bicyclo[4.3.1]deca-2,4-dien-10-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves oxidative or reductive strategies. For example, oxidative methods using chromic anhydride in acidic media (e.g., H₂SO₄/Na₂Cr₂O₇) can selectively oxidize tertiary carbons in bicyclic precursors, while reductive approaches (e.g., LiAlH₄ or Huang-Minlon reduction) target ketone groups . Yield optimization requires precise control of stoichiometry, temperature, and solvent polarity. Polar aprotic solvents like DMF may enhance selectivity, but aqueous dioxane mixtures are preferred for solubility .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) and mass spectrometry are critical. For instance, ¹³C NMR can resolve carbonyl (C=O) signals near 200–210 ppm, while olefinic carbons in the diene system appear at 120–140 ppm. IR spectroscopy confirms carbonyl stretching (~1700 cm⁻¹) and conjugated diene absorptions (~1600 cm⁻¹). Elemental analysis and chromatographic purity checks (GC, TLC) ensure no byproducts remain .
Q. What are the solubility challenges in isolating this compound derivatives, and how are they mitigated?
- Methodological Answer : Derivatives like diols (e.g., bicyclo[5.2.1]deca-2,6-diol) exhibit increased hydrophilicity, complicating isolation via standard extraction. Phase-separation techniques (e.g., ether/water partitioning) or crystallization from non-polar solvents (benzene) improve recovery. Adjusting pH during workup can also precipitate intermediates .
Advanced Research Questions
Q. How do electronic and steric effects in this compound influence its reactivity in Diels-Alder or electrocyclic reactions?
- Methodological Answer : Computational studies (DFT, frontier molecular orbital analysis) reveal that the conjugated diene system has a low LUMO energy, favoring nucleophilic additions. Steric hindrance from the bicyclic framework may slow [4+2] cycloadditions. Electrochemical reduction studies (e.g., at Hg cathodes, -2.2 V vs. NHE) show two-electron transfer to carbonyl groups, forming diols with retained bicyclic geometry .
Q. What contradictions exist in mechanistic interpretations of this compound reductions, and how can they be resolved?
- Methodological Answer : Polarography and coulometry data suggest a concerted two-electron reduction pathway, but competing radical intermediates have been proposed. Isotopic labeling (e.g., deuterated solvents) and EPR spectroscopy can detect transient radicals. Contrasting results from Ni-Re catalytic hydrogenation (yielding bicyclo[5.2.1]decane) vs. LiAlH₄ (yielding diols) highlight solvent-dependent mechanistic shifts .
Q. How can conformational analysis of this compound derivatives inform drug design or materials science applications?
- Methodological Answer : X-ray crystallography and NOESY NMR map ring strain and substituent orientation. For example, the boat-chair conformation in bicyclo[5.2.1]decanone derivatives creates pockets for host-guest interactions. Molecular dynamics simulations predict stability in lipid bilayers, relevant for membrane-targeted therapeutics .
Q. What strategies optimize the regioselective functionalization of this compound without ring opening?
- Methodological Answer : Protecting group strategies (e.g., silyl ethers for hydroxyls) and directing groups (e.g., Lewis acid coordination to carbonyls) enhance selectivity. For example, BF₃·OEt₂ catalyzes Friedel-Crafts alkylation at the less hindered bridgehead carbon. Kinetic vs. thermodynamic control in alkylation reactions can be probed via variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
